molecular formula C20H19NO3 B5687743 N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5687743
M. Wt: 321.4 g/mol
InChI Key: XQEBHACDPMFKSR-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chromene core and a carboxamide group attached to a 2,6-diethylphenyl moiety

Mechanism of Action

Target of Action

N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been found to have herbicidal properties . The primary targets of this compound are likely to be similar to those of related compounds, such as butachlor . Butachlor is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes , which are essential for early plant development .

Mode of Action

It is likely to interact with its targets by binding to the active sites of enzymes involved in the biosynthesis of vlcfas . This binding could inhibit the function of these enzymes, leading to a disruption in the biosynthesis of VLCFAs and thus inhibiting plant growth .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the biosynthesis of VLCFAs . The inhibition of these pathways could lead to a disruption in the normal growth and development of plants . Additionally, certain microorganisms, such as Mycobacterium sp. J7A, can degrade butachlor, a related compound, to accumulate 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) and grow slightly on it .

Pharmacokinetics

Based on the properties of related compounds, it is likely to be absorbed, distributed, metabolized, and excreted in a manner similar to other chloroacetanilide herbicides

Result of Action

The result of the action of this compound is the inhibition of plant growth . By disrupting the biosynthesis of VLCFAs, this compound prevents the normal development of plants, making it an effective herbicide .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the presence of certain microorganisms in the soil can lead to the degradation of this compound . Additionally, factors such as soil pH, temperature, and moisture content could also affect the action and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2,6-diethylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-diethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core and a 2,6-diethylphenyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-13-9-7-10-14(4-2)18(13)21-19(22)16-12-15-8-5-6-11-17(15)24-20(16)23/h5-12H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEBHACDPMFKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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